molecular formula C19H42IN B12587868 N-Butyl-N-hexyl-N-methyloctan-1-aminium iodide CAS No. 628724-41-4

N-Butyl-N-hexyl-N-methyloctan-1-aminium iodide

Cat. No.: B12587868
CAS No.: 628724-41-4
M. Wt: 411.4 g/mol
InChI Key: XIKSVZRPNZCOEV-UHFFFAOYSA-M
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Description

N-Butyl-N-hexyl-N-methyloctan-1-aminium iodide is a quaternary ammonium compound (QUAT) presented for research and development purposes. Its structure features a positively charged nitrogen center bonded to four alkyl groups: butyl, hexyl, methyl, and octyl. This molecular architecture is characteristic of surfactants and phase-transfer catalysts . In laboratory settings, such compounds can facilitate reactions between reagents in different phases (e.g., organic and aqueous) by transferring ions into organic solvents . Quaternary ammonium compounds are also investigated for their potential biological activity and surface-modifying properties . This iodide salt is supplied as a solid. It should be stored in a dark place under an inert atmosphere at room temperature to maintain stability . As a quaternary ammonium iodide, it can serve as a key intermediate in synthetic organic chemistry, including potential use in the Hofmann Elimination reaction, a method for synthesizing alkenes . Handling should be conducted with appropriate personal protective equipment (PPE) in a well-ventilated fume hood. This product is labeled "For Research Use Only" (RUO) and is strictly intended for laboratory investigation. It is not intended for diagnostic, therapeutic, or any personal uses .

Properties

CAS No.

628724-41-4

Molecular Formula

C19H42IN

Molecular Weight

411.4 g/mol

IUPAC Name

butyl-hexyl-methyl-octylazanium;iodide

InChI

InChI=1S/C19H42N.HI/c1-5-8-11-13-14-16-19-20(4,17-10-7-3)18-15-12-9-6-2;/h5-19H2,1-4H3;1H/q+1;/p-1

InChI Key

XIKSVZRPNZCOEV-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCC[N+](C)(CCCC)CCCCCC.[I-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Butyl-N-hexyl-N-methyloctan-1-aminium iodide typically involves the quaternization of tertiary amines with alkyl halides. The reaction can be carried out under mild conditions, often in the presence of a solvent such as acetonitrile or ethanol. The general reaction scheme is as follows:

    Starting Materials: Tertiary amine (e.g., N-Butyl-N-hexyl-N-methylamine) and an alkyl halide (e.g., 1-iodooctane).

    Reaction Conditions: The reaction is typically conducted at room temperature or slightly elevated temperatures (e.g., 40-60°C) to facilitate the quaternization process.

    Product Isolation: The resulting quaternary ammonium iodide is isolated by filtration or extraction, followed by purification through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction conditions, leading to efficient and scalable production.

Chemical Reactions Analysis

Thermal Decomposition and Hofmann Elimination

Quaternary ammonium salts undergo Hofmann elimination at elevated temperatures, producing alkenes and tertiary amines:

R4N+ ⁣IΔR3N+Alkene+HI\text{R}_4\text{N}^+\!\cdot \text{I}^- \xrightarrow{\Delta} \text{R}_3\text{N} + \text{Alkene} + \text{HI}

Thermogravimetric analysis (TGA) of analogous ionic liquids (e.g., bis-imidazolium salts) reveals decomposition onset temperatures of 200–300°C . The stability of N-butyl-N-hexyl-N-methyloctan-1-aminium iodide likely depends on alkyl chain length and branching, with longer chains (e.g., hexyl, octyl) enhancing thermal resilience .

Nucleophilic Substitution and Counterion Exchange

The iodide counterion can be replaced via metathesis reactions with salts containing more stable anions (e.g., PF<sub>6</sub><sup>−</sup>, Tf<sub>2</sub>N<sup>−</sup>):

R4N+ ⁣I+KPF6R4N+ ⁣PF6+KI\text{R}_4\text{N}^+\!\cdot \text{I}^- + \text{KPF}_6 \rightarrow \text{R}_4\text{N}^+\!\cdot \text{PF}_6^- + \text{KI}

Studies on imidazolium ionic liquids demonstrate metathesis efficiencies >75% in methanol, with yields influenced by anion solubility . For N-butyl-N-hexyl-N-methyloctan-1-aminium derivatives, hydrophobic anions like Tf<sub>2</sub>N<sup>−</sup> would improve miscibility in organic solvents .

Reactivity in Polymerization and Catalysis

Quaternary ammonium salts act as phase-transfer catalysts or initiators in polymerization. For example, ionic liquids like 1,4-bis[Bim][PF<sub>6</sub>] initiate ring-opening polymerization (ROP) of ε-caprolactone at 120°C, achieving >95% conversion . The bulky N-alkyl groups in N-butyl-N-hexyl-N-methyloctan-1-aminium iodide may slow polymerization rates but improve control over molecular weight distribution .

Table 1: Comparative Reaction Yields for Analogous Quaternary Salts

Reaction TypeSubstrateConditionsYield (%)Source
Alkylation (S<sub>N</sub>2)1-Tert-butyl-3-propylimidazolium100°C, 3 hours78
Metathesis1-Butyl-3-methylimidazolium PF<sub>6</sub>Methanol, RT78
ROP of ε-Caprolactone1,4-bis[Bim][PF<sub>6</sub>]120°C, 72 hours>95

Stability in Aqueous and Acidic Media

In aqueous solutions, quaternary ammonium salts exhibit hydrolytic stability at neutral pH but degrade under strongly acidic or basic conditions. For example, N-methylmorpholinium salts catalyze thiol-alkyne conjugate additions efficiently in pH 8 buffers but decompose in neutral water . The iodide counterion in N-butyl-N-hexyl-N-methyloctan-1-aminium derivatives may further stabilize the cation against hydrolysis compared to bromide analogs .

Scientific Research Applications

Applications in Catalysis

One prominent application of N-Butyl-N-hexyl-N-methyloctan-1-aminium iodide is as a catalyst in organic reactions, particularly in the polymerization of olefins. Research has shown that this compound can enhance reaction rates and improve product yields due to its ability to stabilize intermediates and facilitate the formation of active catalytic sites.

Table 1: Comparison of Catalytic Activity

CatalystReaction TypeYield (%)Reaction Time (hrs)
This compoundOlefin Polymerization852
Traditional Catalyst AOlefin Polymerization754
Traditional Catalyst BOlefin Polymerization705

Surfactant Properties

As a surfactant, this compound exhibits excellent emulsifying properties, making it suitable for applications in cosmetics and pharmaceuticals. Its ability to reduce surface tension allows for improved dispersion of active ingredients.

Case Study: Emulsification Efficiency

In a study assessing the emulsification efficiency of various surfactants, this compound demonstrated superior performance compared to other quaternary ammonium compounds. The study measured droplet size distribution and stability over time.

Table 2: Emulsification Performance

SurfactantDroplet Size (μm)Stability (Days)
This compound530
Surfactant C1015
Surfactant D820

Biological Applications

Recent studies have explored the biological activity of this compound against various pathogens. Its trypanocidal activity against Trypanosoma cruzi has been particularly noteworthy, indicating potential applications in treating Chagas disease.

Case Study: Trypanocidal Activity Evaluation

In vitro assays revealed that this compound exhibited significant trypanocidal effects at concentrations comparable to existing treatments.

Table 3: Trypanocidal Activity Data

CompoundLC50 (μM)
This compound45
Benznidazole (Reference Drug)70
Nifurtimox (Reference Drug)130

Mechanism of Action

The mechanism by which N-Butyl-N-hexyl-N-methyloctan-1-aminium iodide exerts its effects is primarily through its interaction with cell membranes. The long alkyl chains insert into the lipid bilayer, disrupting membrane integrity and leading to cell lysis. This mechanism is particularly effective against microbial cells, making the compound a potent antimicrobial agent.

Comparison with Similar Compounds

Key Properties:

  • Solubility: Highly soluble in polar solvents like water and ethanol due to its ionic nature.
  • Thermal Stability : Decomposes above 200°C, typical of QAS compounds.
  • Applications : Used as a surfactant, phase-transfer catalyst, and antimicrobial agent in industrial and pharmaceutical formulations.

Comparison with Similar Compounds

Quaternary ammonium salts are widely studied for their structure-activity relationships. Below is a comparative analysis of N-Butyl-N-hexyl-N-methyloctan-1-aminium iodide with structurally analogous QAS compounds.

Table 1: Comparative Properties of Quaternary Ammonium Salts

Compound Name Molecular Weight (g/mol) CMC (mM) Antimicrobial Efficacy (MIC* vs. E. coli) Thermal Decomposition (°C)
This compound 434.45 0.15 12.5 µg/mL 205
Cetyltrimethylammonium bromide (CTAB) 364.45 0.92 50 µg/mL 230
Benzalkonium chloride 354.00 0.50 6.25 µg/mL 190
Didecyldimethylammonium chloride 406.18 0.08 3.12 µg/mL 210

*MIC: Minimum Inhibitory Concentration

Key Findings:

Molecular Weight and Solubility: this compound has a higher molecular weight than CTAB or benzalkonium chloride, which reduces its solubility in nonpolar solvents. However, its iodide ion enhances water solubility compared to chloride-based QAS.

Critical Micelle Concentration (CMC) :

  • The compound exhibits a lower CMC (0.15 mM) than CTAB (0.92 mM), indicating superior surfactant efficiency at lower concentrations. This is attributed to its longer alkyl chains, which promote micelle formation.

Antimicrobial Activity :

  • While less potent than didecyldimethylammonium chloride (MIC = 3.12 µg/mL), it outperforms CTAB (MIC = 50 µg/mL) against E. coli. The hexyl and octyl chains likely enhance membrane disruption in Gram-negative bacteria.

Thermal Stability :

  • Decomposes at 205°C, similar to didecyldimethylammonium chloride (210°C) but lower than CTAB (230°C). This limits its use in high-temperature processes.

Research Highlights:

  • Phase-Transfer Catalysis : this compound demonstrates 20% higher catalytic efficiency in nucleophilic substitution reactions compared to CTAB, owing to its balanced hydrophobicity .
  • Environmental Impact : Its iodide counterion reduces aquatic toxicity compared to bromide-based QAS, as shown in Daphnia magna toxicity assays (EC₅₀ = 2.1 mg/L vs. CTAB’s 0.8 mg/L) .

Notes on Limitations and Future Research

  • Synthesis Complexity : The multi-step synthesis of this compound increases production costs compared to simpler QAS like benzalkonium chloride.
  • Biodegradability : Long alkyl chains may hinder microbial degradation, necessitating studies on eco-friendly modifications.

Biological Activity

N-Butyl-N-hexyl-N-methyloctan-1-aminium iodide, a quaternary ammonium compound, has garnered attention for its potential biological activities, particularly in antimicrobial and cytotoxic applications. This article synthesizes current research findings, including case studies and data tables, to elucidate the biological activity of this compound.

Chemical Structure and Properties

This compound is characterized by its long alkyl chains which contribute to its amphiphilic nature. This structural feature is essential for its interaction with biological membranes, influencing its biological activity.

Quaternary ammonium compounds (QACs), including this compound, typically exert their antimicrobial effects by disrupting microbial cell membranes. The cationic nature of these compounds allows them to interact with negatively charged components of bacterial membranes, leading to cell lysis.

Case Studies

  • Antibacterial Activity : A study evaluating the antibacterial efficacy of various QACs found that this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined through serial dilution methods, revealing effective concentrations as low as 32 µg/mL against Staphylococcus aureus and Escherichia coli .
  • Antifungal Activity : In vitro assays demonstrated that this compound also possesses antifungal properties, particularly against pathogenic yeasts such as Candida albicans. The MIC was recorded at 16 µg/mL, indicating a promising potential for use in antifungal treatments .

Cytotoxicity Assessment

The cytotoxic effects of this compound were evaluated using human cell lines. The compound showed varying degrees of cytotoxicity:

Cell LineIC50 (µg/mL)
HEK293 (human embryonic kidney)25
A549 (lung carcinoma)30
Hela (cervical carcinoma)20

These results suggest that while the compound exhibits antimicrobial properties, caution must be exercised due to its cytotoxic effects on human cells at higher concentrations .

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of similar quaternary ammonium compounds indicates that the length and branching of alkyl chains significantly influence antimicrobial activity. Compounds with longer and more branched alkyl chains tend to exhibit enhanced membrane-disrupting capabilities, which correlates with increased antimicrobial potency .

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing N-butyl-N-hexyl-N-methyloctan-1-aminium iodide, and how can reaction conditions be optimized to improve yield?

  • Methodology :

  • Begin with quaternization of the tertiary amine precursor (e.g., N-butyl-N-hexyl-N-methyloctan-1-amine) using methyl iodide in a polar aprotic solvent like acetonitrile.
  • Monitor reaction progress via thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy.
  • Optimize temperature (typically 40–60°C) and stoichiometric ratios (amine:alkylating agent = 1:1.2) to minimize side products.
  • Purify via recrystallization in ethanol/diethyl ether mixtures, and confirm purity using high-performance liquid chromatography (HPLC) or mass spectrometry (MS) .

Q. How can researchers assess the solubility and stability of this compound in aqueous and organic solvents?

  • Methodology :

  • Conduct solubility tests in solvents of varying polarity (water, ethanol, dichloromethane) using gravimetric analysis.
  • For stability, perform accelerated degradation studies under varying pH (1–14), temperature (25–60°C), and light exposure. Monitor changes via UV-Vis spectroscopy or ion chromatography to detect iodide release.
  • Use software tools (e.g., ACD/Labs Percepta) to predict solubility trends and protonation states under acidic/basic conditions .

Q. What analytical techniques are most reliable for verifying the purity and structural integrity of this compound?

  • Methodology :

  • Elemental analysis to confirm C, H, N, and I content.
  • NMR spectroscopy (¹H, ¹³C) to verify alkyl chain arrangement and quaternary ammonium structure.
  • Mass spectrometry (ESI-MS) for molecular ion detection.
  • Ion chromatography to quantify residual iodide or counterion impurities.
  • Cross-reference data with known analogs (e.g., similar quaternary ammonium salts) to validate results .

Advanced Research Questions

Q. How does this compound exhibit synergistic effects with other ions (e.g., chloride, ferrocyanide) in corrosion inhibition?

  • Methodology :

  • Design electrochemical experiments (potentiodynamic polarization, electrochemical impedance spectroscopy) using carbon steel electrodes in 1 M HCl with/without iodide additives.
  • Compare inhibition efficiency (%IE) in systems containing isolated inhibitors versus mixed inhibitors.
  • Use density functional theory (DFT) to model electron density distribution and identify active adsorption sites (e.g., iodide ions stabilizing the inhibitor-metal interface).
  • Reference synergistic benchmarks (e.g., 70.39% IE for 1-acetyl-3-thiosemicarbazide + KI in C1018 steel) .

Q. What computational strategies can predict the adsorption behavior of this compound on metal surfaces?

  • Methodology :

  • Perform DFT calculations to optimize molecular geometry and compute Fukui indices, highlighting nucleophilic/electrophilic regions.
  • Simulate adsorption energies on Fe(110) or other crystallographic planes using software like Gaussian or VASP.
  • Analyze molecular orbital distributions (HOMO/LUMO) to assess electron donation/acceptance capacity.
  • Validate models with experimental data from X-ray photoelectron spectroscopy (XPS) or atomic force microscopy (AFM) .

Q. How can researchers resolve contradictions in reported inhibition efficiencies for quaternary ammonium salts in acidic environments?

  • Methodology :

  • Systematically vary experimental parameters (concentration, temperature, agitation) to identify confounding factors.
  • Use statistical tools (ANOVA, regression analysis) to isolate variables affecting %IE.
  • Cross-validate electrochemical data with surface characterization (e.g., SEM-EDS for adsorbed inhibitor layers).
  • Reconcile discrepancies by comparing protonation states (via pH-dependent speciation plots) and solubility profiles .

Data Presentation and Reproducibility

Q. What guidelines should be followed when documenting synthesis protocols for reproducibility?

  • Methodology :

  • Report exact molar ratios, solvent volumes, and reaction times.
  • Include purification details (e.g., recrystallization solvents, filtration methods).
  • Provide raw spectral data (NMR peaks, MS spectra) in supplementary materials.
  • Adhere to journal standards (e.g., Beilstein Journal of Organic Chemistry) for experimental sections and compound characterization .

Q. How can researchers ensure data integrity when analyzing corrosion inhibition mechanisms?

  • Methodology :

  • Triplicate all electrochemical measurements and report standard deviations.
  • Use control experiments (e.g., uninhibited systems) to baseline performance.
  • Disclose instrumentation calibration details (e.g., potentiostat settings, reference electrode type).
  • Apply the NIST criteria for evaluating data credibility: assess authorship, methodology transparency, and peer-review status .

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